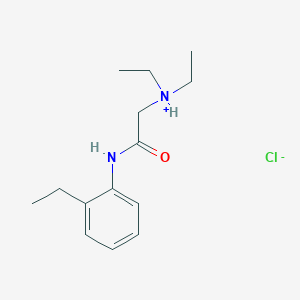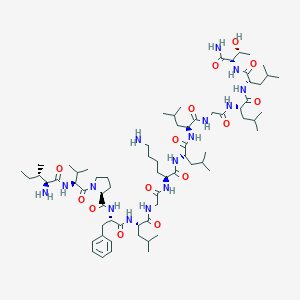
Anguibactin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anguibactin is a siderophore produced by the marine bacterium Vibrio anguillarum. This compound plays a crucial role in the iron acquisition process, which is essential for the bacterium’s survival and virulence. This compound is characterized by its unique structure, which includes both catecholate and hydroxamate metal-chelating functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Anguibactin is synthesized via a nonribosomal peptide synthetase mechanism. The biosynthesis involves the assembly of 2,3-dihydroxybenzoic acid, cysteine, and hydroxyhistamine. The genes encoding the biosynthetic proteins are primarily located on the pJM1 plasmid .
Industrial Production Methods: Industrial production of this compound involves cultivating Vibrio anguillarum under iron-deficient conditions to induce the production of the siderophore. The compound is then isolated from the culture supernatants using adsorption onto XAD-7 resin followed by gel filtration on a Sephadex LH-20 column .
Analyse Des Réactions Chimiques
Types of Reactions: Anguibactin undergoes various chemical reactions, including complexation with iron ions. The compound forms a stable complex with ferric ions, which is crucial for its role in iron transport .
Common Reagents and Conditions: The preparation of this compound involves treating an aqueous solution of the siderophore with ferric ethylenediaminetetraacetic acid under neutral pH conditions .
Major Products: The primary product of this compound’s reactions is the ferric-anguibactin complex, which is essential for iron transport in Vibrio anguillarum .
Applications De Recherche Scientifique
Anguibactin has several scientific research applications:
Chemistry: this compound is studied for its unique metal-chelating properties, which can be applied in the development of new chelating agents.
Biology: The compound is crucial for understanding the iron acquisition mechanisms in marine bacteria.
Medicine: Research on this compound contributes to the development of new antimicrobial strategies by targeting iron acquisition systems in pathogenic bacteria.
Industry: this compound’s metal-chelating properties can be utilized in bioremediation processes to remove heavy metals from contaminated environments
Mécanisme D'action
Anguibactin exerts its effects by binding to ferric ions, forming a stable complex that is transported into the bacterial cell. The transport mechanism involves the outer membrane receptor FatA, which facilitates the uptake of the ferric-anguibactin complex. This process is essential for the bacterium’s survival in iron-limited environments .
Comparaison Avec Des Composés Similaires
Enterobactin: Another siderophore with catecholate functional groups, produced by Escherichia coli.
Ferrichrome: A hydroxamate siderophore produced by various fungi.
Vanchrobactin: A siderophore produced by Vibrio harveyi, similar to anguibactin in its biosynthetic pathway
Uniqueness: this compound is unique due to its dual catecholate and hydroxamate functional groups, which provide it with high affinity for ferric ions. Additionally, the majority of its biosynthetic genes are located on the pJM1 plasmid, distinguishing it from other siderophores .
Propriétés
Numéro CAS |
104245-09-2 |
|---|---|
Formule moléculaire |
C15H16N4O4S |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
(4R)-2-(2,3-dihydroxyphenyl)-N-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4,5-dihydro-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H16N4O4S/c20-12-3-1-2-10(13(12)21)14-18-11(7-24-14)15(22)19(23)5-4-9-6-16-8-17-9/h1-3,6,8,11,20-21,23H,4-5,7H2,(H,16,17)/t11-/m0/s1 |
Clé InChI |
GBKVAPJMXMGXJK-NSHDSACASA-N |
SMILES |
C1C(N=C(S1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O |
SMILES isomérique |
C1[C@H](N=C(S1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O |
SMILES canonique |
C1C(N=C(S1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O |
Synonymes |
anguibactin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)





![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)


![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine](/img/structure/B25383.png)




